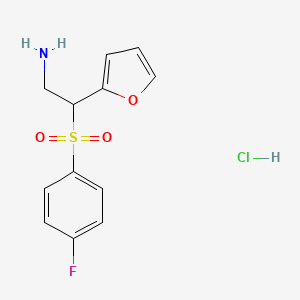

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride

Description

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride is a structurally complex compound featuring a sulfonyl group linked to a 4-fluorophenyl ring, a furan heterocycle, and an ethylamine backbone in hydrochloride salt form. This molecule belongs to the class of 5-membered heterocyclic compounds, as indicated by its inclusion in a catalogue of such structures .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLRMUQAMGEJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride typically involves multiple steps:

Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a 4-fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.

Coupling with Furan-2-yl Ethanamine: The intermediate is then coupled with furan-2-yl ethanamine through a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride may involve optimized reaction conditions, such as:

Use of Catalysts: Catalysts may be employed to increase the reaction rate and yield.

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway and minimize side reactions.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

Industrial Applications: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- The target compound lacks the thiazole-hydrazone scaffold, which is critical for the antifungal and anticancer activities observed in .

- The sulfonyl group in the target compound may enhance solubility or alter receptor binding compared to the nitro and chloro substituents in the thiazolyl analogs .

Thiadiazole-Based Anticancer Agents

describes Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine , which show potent activity against breast cancer (MCF-7) with IC50 values as low as 1.28 µg/mL.

Comparison :

- The target compound’s furan and sulfonyl groups differ from the thiophene and thiadiazole moieties in these analogs. Thiadiazoles are known for their electron-withdrawing properties, which may enhance DNA intercalation or enzyme inhibition, whereas the sulfonyl group in the target compound could influence metabolic stability .

Fluorophenyl Ethanamine Hydrochlorides

Several hydrochlorides with fluorophenyl-ethylamine backbones are documented:

- 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride (Molecular Weight: 210.08; CAS 874285-32-2) has a chloro-fluorophenyl substitution pattern but lacks heterocyclic elements like furan or sulfonyl groups .

- 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride (CAS 2225147-41-9) incorporates a bromophenyl group and a methylamine substituent, differing in both aromatic and amine functionalization compared to the target compound .

Structural and Functional Implications :

- The sulfonyl group in the target compound may confer higher polarity, affecting pharmacokinetic properties such as blood-brain barrier penetration .

Biased Agonism and Receptor Targeting

and discuss phenylalkylamine derivatives and trifluoromethoxy-substituted ethanamines, which are designed for receptor-targeted applications (e.g., serotonin or dopamine receptors). For example:

Contrasts :

- The target compound’s furan and sulfonyl groups distinguish it from these primarily aryl-alkylamine-based structures.

- Receptor selectivity is likely divergent due to the absence of methoxy or trifluoromethoxy groups in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.